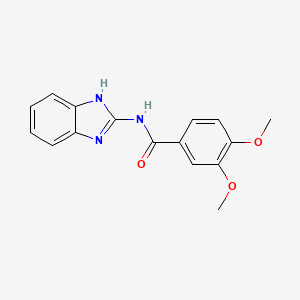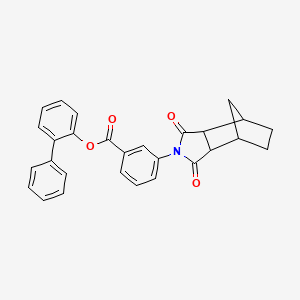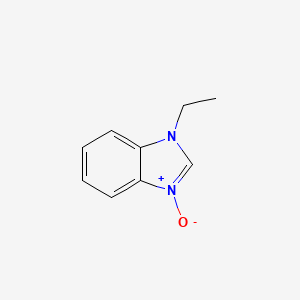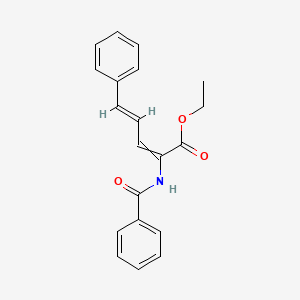![molecular formula C22H20N6O B12464275 3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one](/img/structure/B12464275.png)
3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one is a complex organic compound that belongs to the class of pyrazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one involves multiple steps, starting with the preparation of the pyrazolopyrimidine scaffold. One common method involves the condensation of 3 with acetyl acetone to form an open-chain Schiff base product . This intermediate is then subjected to further reactions to introduce the phenyl and diazatricyclo moieties.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl acetone, phenyl boronic acid, and various oxidizing and reducing agents. The reactions are often carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
科学的研究の応用
11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as EGFR and VGFR2, which are involved in cell proliferation and survival . By binding to these targets, the compound can disrupt cellular processes and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This scaffold is known for its biological activities and is structurally similar to the compound .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with similar biological properties.
Uniqueness
11-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-2,11-diazatricyclo[7.3.1.0(2),?]trideca-4,6-dien-3-one stands out due to its unique combination of the pyrazolopyrimidine scaffold with the diazatricyclo moiety. This structural feature enhances its biological activity and selectivity, making it a promising candidate for further research and development .
特性
分子式 |
C22H20N6O |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
11-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)-2,11-diazatricyclo[7.3.1.02,7]trideca-4,6-dien-3-one |
InChI |
InChI=1S/C22H20N6O/c29-20-8-4-7-17-9-15-10-18(27(17)20)13-26(12-15)21-19-11-25-28(22(19)24-14-23-21)16-5-2-1-3-6-16/h1-8,11,14-15,18H,9-10,12-13H2 |
InChIキー |
IEIIYCMBZLHUFW-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3=CC=CC(=O)N3C1CN(C2)C4=NC=NC5=C4C=NN5C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464202.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid](/img/structure/B12464210.png)


![3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B12464246.png)
![(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12464253.png)
![2-[(2,2-diphenylacetyl)amino]benzoic Acid](/img/structure/B12464258.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464264.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12464268.png)


![5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12464284.png)
